2-[(3-bromobenzyl)amino]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol
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Overview
Description
2-[(3-bromobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of a bromobenzyl group and a triazolopyrimidine core makes it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as enaminonitriles and benzohydrazides under microwave irradiation. The reaction conditions often include the use of a catalyst-free and additive-free environment to promote eco-friendly synthesis.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through nucleophilic substitution reactions using 3-bromobenzylamine as a reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazolopyrimidine core.
Scientific Research Applications
2-[(3-bromobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an inhibitor of bacterial enzymes, such as phosphopantetheine adenylyltransferase, which is a target for developing new antibiotics.
Biological Studies: It is used in studying the interactions with various biological receptors and enzymes, contributing to the understanding of its pharmacological properties.
Drug Discovery: The compound serves as a scaffold for designing new drug candidates with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 2-[(3-bromobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one involves its interaction with specific molecular targets. For instance, it inhibits the enzyme phosphopantetheine adenylyltransferase by binding to its active site, thereby preventing the enzyme from catalyzing its reaction . This inhibition disrupts essential bacterial processes, making it a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
2-[(3-bromobenzyl)amino]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: This compound shares a similar triazolopyrimidine core but differs in the substitution pattern.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole ring but differ in the fused ring system.
Uniqueness
The uniqueness of 2-[(3-bromobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one lies in its specific substitution pattern and the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for developing new bioactive molecules with potential therapeutic applications.
Properties
Molecular Formula |
C15H14BrN5O |
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Molecular Weight |
360.21 g/mol |
IUPAC Name |
11-[(3-bromophenyl)methylamino]-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |
InChI |
InChI=1S/C15H14BrN5O/c16-10-4-1-3-9(7-10)8-17-14-19-15-18-12-6-2-5-11(12)13(22)21(15)20-14/h1,3-4,7H,2,5-6,8H2,(H2,17,18,19,20) |
InChI Key |
IFGWXIZJNZMGGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C3N=C(NN3C2=O)NCC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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